4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AZEPANE is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AZEPANE typically involves the condensation of phenyl hydrazines with ethyl acetoacetate, followed by cyclization and further functionalization steps . Ultrasonic-assisted synthesis has also been employed to enhance reaction efficiency and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AZEPANE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AZEPANE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Uniqueness
1-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AZEPANE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent.
Properties
Molecular Formula |
C17H18ClN5 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
4-(azepan-1-yl)-1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H18ClN5/c18-14-7-3-4-8-15(14)23-17-13(11-21-23)16(19-12-20-17)22-9-5-1-2-6-10-22/h3-4,7-8,11-12H,1-2,5-6,9-10H2 |
InChI Key |
MFQJGMCTHVCKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl |
Origin of Product |
United States |
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